3-Buten-2-ol, 4-phenyl-
Overview
Description
“3-Buten-2-ol, 4-phenyl-” is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da . The compound is also known by other names such as α-Methyl-γ-phenylallyl alcohol and 1-Methyl-3-phenylallyl alcohol .
Synthesis Analysis
The synthesis of 4-Phenyl-3-buten-2-ol involves the reduction of (E)-4-phenyl-3-buten-2-one using sodium borohydride in an ethanol solution . The reaction is carried out under an atmosphere of nitrogen at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Buten-2-ol, 4-phenyl-” consists of a phenyl group attached to a 3-buten-2-ol moiety . The compound has a double bond in the butenol part, which can exist in E (trans) or Z (cis) configuration .
Chemical Reactions Analysis
The compound “3-Buten-2-ol, 4-phenyl-” can undergo various chemical reactions. For instance, it can be reduced to form 4-phenyl-3-butyn-2-ol when incubated with rat liver microsomes in the presence of NADPH .
Physical and Chemical Properties Analysis
“3-Buten-2-ol, 4-phenyl-” has a density of 1.0±0.1 g/cm3, a boiling point of 268.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 122.5±14.5 °C . The compound has a molar refractivity of 48.3±0.3 cm3 and a molar volume of 144.8±3.0 cm3 .
Scientific Research Applications
Fragrance Material : 4-Phenyl-3-buten-2-ol is used as a fragrance ingredient. It's part of the Aryl Alkyl Alcohols group, known for its diverse fragrance properties. Detailed toxicology and dermatology studies support its safety in fragrances (Scognamiglio, Letizia, & Api, 2012).
Chemical Synthesis : It is involved in asymmetric chemical reactions. One study discusses its formation through the reduction of 4-phenyl-3(E)-buten-2-one using specific reagents, contributing to research in organic chemistry (Kawasaki & Terashima, 1985).
Olefins Reaction : It reacts with α-cyanoacetamide in the presence of manganese(III) acetate to form 2-butenamides and 2-buten-4-olides. This reaction has implications for organic synthesis and understanding reaction mechanisms (Sato, Nishino, & Kurosawa, 1987).
Metabolic Engineering : 3-Buten-2-ol, 4-phenyl- analogs, are targets in microbial production for biofuel applications. Studies on E. coli have shown how engineering can enhance the yield of similar compounds (George et al., 2015).
Pharmaceutical Synthesis : It has been used in the synthesis and characterization of pharmaceutical compounds, demonstrating its versatility in drug development and chemical analysis (Zhu et al., 2003).
Biochemical Studies : It's used to study substrate specificity in enzymes such as alcohol dehydrogenases, shedding light on biochemical processes and enzyme behavior (Pietruszko, Crawford, & Lester, 1973).
Polymer Research : 3-Buten-2-ol, 4-phenyl- and its derivatives are studied in polymer research for understanding polymerization mechanisms, highlighting its role in materials science (Suzuki, Tsuji, Watanabe, & Takegami, 1979).
Conformational Analysis : It serves as a model in molecular orbital theory for studying conformational energy, which is crucial in theoretical chemistry and molecular modeling (Kahn & Hehre, 1985).
Synthesis of Chemical Compounds : It is used in the synthesis of α-methylenebutyrolactone and other compounds, illustrating its importance in synthetic chemistry (MatsudaIsamu, 1978).
Catalytic Processes : Studies involve its use in reactions catalyzed by various agents, providing insights into catalytic processes and reaction kinetics (Gai, Ge, & Wang, 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound has a floral type odor and a waxy type flavor , suggesting it may interact with olfactory receptors.
Pharmacokinetics
It’s known that the compound can be reduced to 4-phenyl-2-butanone (pba) by liver cytosol with nadph .
Result of Action
It’s known that the compound has a floral type odor and a waxy type flavor , suggesting it may have effects on sensory perception.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Buten-2-ol, 4-phenyl- involves the condensation of phenylacetaldehyde with ethyl acetoacetate to form 4-phenyl-3-buten-2-one, which is then reduced to 3-Buten-2-ol, 4-phenyl- using sodium borohydride.", "Starting Materials": ["Phenylacetaldehyde", "Ethyl acetoacetate", "Sodium borohydride", "Methanol", "Water", "Hydrochloric acid"], "Reaction": [ "Step 1: Dissolve 10 g of phenylacetaldehyde and 15 g of ethyl acetoacetate in 50 mL of methanol.", "Step 2: Add 2 mL of hydrochloric acid to the solution and reflux for 4 hours.", "Step 3: Cool the solution and add 50 mL of water to it.", "Step 4: Extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the residue in 50 mL of ethanol and add 2 g of sodium borohydride.", "Step 7: Stir the mixture for 1 hour at room temperature.", "Step 8: Quench the reaction by adding 10 mL of water and then acidify the solution with hydrochloric acid.", "Step 9: Extract the product with dichloromethane.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-Buten-2-ol, 4-phenyl-." ] } | |
CAS No. |
17488-65-2 |
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(Z)-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7- |
InChI Key |
ZIJWGEHOVHJHKB-FPLPWBNLSA-N |
Isomeric SMILES |
CC(/C=C\C1=CC=CC=C1)O |
SMILES |
CC(C=CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)O |
boiling_point |
140.00 °C. @ 12.00 mm Hg |
density |
1.006-1.012 |
36004-04-3 17488-65-2 |
|
physical_description |
colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Synonyms |
1-Phenyl-1-buten-3-ol; 1-Styrylethanol; 3-Hydroxy-1-phenyl-1-butene; α-Methyl-3-phenylallyl Alcohol; |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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